molecular formula C14H17NO3 B6280398 (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid CAS No. 1571703-18-8

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid

Cat. No.: B6280398
CAS No.: 1571703-18-8
M. Wt: 247.29 g/mol
InChI Key: NZNGCRSZKVBYOS-NSHDSACASA-N
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Description

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 2-methylbenzoyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions, which are efficient and cost-effective. For example, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines can be catalyzed by trimethylsilyl iodide in methanol at room temperature to produce highly functionalized piperidines .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticonvulsant and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylbenzoyl group and carboxylic acid functionality make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

Properties

CAS No.

1571703-18-8

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-10-5-2-3-7-12(10)13(16)15-8-4-6-11(9-15)14(17)18/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,17,18)/t11-/m0/s1

InChI Key

NZNGCRSZKVBYOS-NSHDSACASA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCC[C@@H](C2)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)O

Purity

95

Origin of Product

United States

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